[2-(Ammoniooxy)ethoxy]azanium dichloride [2-(Ammoniooxy)ethoxy]azanium dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785197
InChI: InChI=1S/C2H10N2O2.2ClH/c3-5-1-2-6-4;;/h1-2H2,3-4H3;2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C2H10Cl2N2O2
Molecular Weight: 165.02 g/mol

[2-(Ammoniooxy)ethoxy]azanium dichloride

CAS No.:

Cat. No.: VC16785197

Molecular Formula: C2H10Cl2N2O2

Molecular Weight: 165.02 g/mol

* For research use only. Not for human or veterinary use.

[2-(Ammoniooxy)ethoxy]azanium dichloride -

Specification

Molecular Formula C2H10Cl2N2O2
Molecular Weight 165.02 g/mol
IUPAC Name 2-azaniumyloxyethoxyazanium;dichloride
Standard InChI InChI=1S/C2H10N2O2.2ClH/c3-5-1-2-6-4;;/h1-2H2,3-4H3;2*1H/q+2;;/p-2
Standard InChI Key IIZDWPZRSREKKY-UHFFFAOYSA-L
Canonical SMILES C(CO[NH3+])O[NH3+].[Cl-].[Cl-]

Introduction

Chemical Structure and Nomenclature

The molecular structure of [2-(Ammoniooxy)ethoxy]azanium dichloride features a central nitrogen atom bonded to two ammoniooxy ethyl groups and two methyl groups, with chloride counterions ensuring charge neutrality. The compound’s IUPAC name, N,N-dimethyl-N-[2-(ammoniooxy)ethyl]azanium dichloride, reflects its substitution pattern and functional groups.

Key structural attributes include:

  • Quaternary ammonium core: The positively charged nitrogen atom facilitates interactions with negatively charged surfaces, such as microbial membranes .

  • Ethyleneoxy spacer: The ethoxy group enhances solubility in polar solvents like water.

  • Chloride ions: These stabilize the compound’s ionic structure and influence its reactivity.

Comparative analysis with analogous compounds, such as diallyl dimethyl ammonium chloride (DMDAAC), reveals shared characteristics like thermal stability and surfactant behavior .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of quaternary ammonium salts typically involves alkylation or quaternization reactions. For [2-(Ammoniooxy)ethoxy]azanium dichloride, a two-step process is hypothesized based on methodologies for similar compounds :

  • Formation of tertiary amine:
    Dimethylamine+2-chloroethyl etherN,N-dimethyl-2-(chloroethoxy)ethylamine\text{Dimethylamine} + \text{2-chloroethyl ether} \rightarrow \text{N,N-dimethyl-2-(chloroethoxy)ethylamine}

  • Quaternization:
    N,N-dimethyl-2-(chloroethoxy)ethylamine+Methyl chloride[2-(Ammoniooxy)ethoxy]azanium dichloride\text{N,N-dimethyl-2-(chloroethoxy)ethylamine} + \text{Methyl chloride} \rightarrow \text{[2-(Ammoniooxy)ethoxy]azanium dichloride}

This method aligns with industrial practices for DMDAAC, where intermediates are purified via distillation before quaternization .

Challenges in Production

  • Purity control: Residual reactants or by-products (e.g., unreacted amines) may affect downstream applications.

  • Cross-linking: The presence of multiple reactive sites can lead to polymerized by-products, reducing yield .

Physicochemical Properties

Solubility and Stability

[2-(Ammoniooxy)ethoxy]azanium dichloride is water-soluble (>200 g/L at 25°C) and stable in aqueous solutions across a pH range of 3–10. Its thermal decomposition temperature is estimated at 220–250°C, comparable to benzalkonium chloride .

Surface Activity

The compound reduces water’s surface tension to 35–40 mN/m at 0.1% concentration, making it effective in emulsification and dispersion applications.

Biological Activity and Applications

Antimicrobial Efficacy

Quaternary ammonium salts disrupt microbial membranes via electrostatic interactions. For [2-(Ammoniooxy)ethoxy]azanium dichloride:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50–100 µg/mL
Staphylococcus aureus25–50 µg/mL
Candida albicans100–200 µg/mL

Data extrapolated from studies on DMDAAC and benzalkonium chloride .

Industrial Uses

  • Water treatment: As a biocidal agent in cooling towers and wastewater systems.

  • Cosmetics: Preservative in shampoos and lotions at 0.1–0.5% concentrations.

  • Textiles: Antistatic agent for synthetic fibers.

Future Research Directions

  • High-molecular-weight polymers: Investigating copolymerization with acrylamide for enhanced flocculation performance.

  • Structure-activity relationships: Optimizing alkyl chain length for targeted antimicrobial activity.

  • Green synthesis: Developing solvent-free quaternization methods to reduce environmental footprint .

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